molecular formula C9H14O2 B8770505 2-acetyl-4-methylcyclohexan-1-one

2-acetyl-4-methylcyclohexan-1-one

Cat. No. B8770505
M. Wt: 154.21 g/mol
InChI Key: MZQYOPQAFRRAJA-UHFFFAOYSA-N
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Patent
US04639521

Procedure details

To 24 g of 40% boron trifluoride acetate complex cooled on ice, a mixture of 5.6 g of 4-methylcyclohexanone and 10.5 g of acetic anhydride was dropwise added. The resultant mixture was then stirred at room temperature for 4 hours. To the mixture there was added 50 ml of a saturated aqueous solution of sodium acetate, and then the mixture was heated under reflux for one hour. After cooling, the reaction mixture was extracted with ether to obtain 2-acetyl-4-methylcyclohexanone, which was directly used in the following step without further purifying.
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
10.5 g
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
saturated aqueous solution
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[CH2:7][CH2:6][C:5](=[O:8])[CH2:4][CH2:3]1.[C:9](OC(=O)C)(=[O:11])[CH3:10].C([O-])(=O)C.[Na+]>>[C:9]([CH:4]1[CH2:3][CH:2]([CH3:1])[CH2:7][CH2:6][C:5]1=[O:8])(=[O:11])[CH3:10] |f:2.3|

Inputs

Step One
Name
Quantity
5.6 g
Type
reactant
Smiles
CC1CCC(CC1)=O
Name
Quantity
10.5 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
saturated aqueous solution
Quantity
50 mL
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
To 24 g of 40% boron trifluoride acetate complex cooled on ice
ADDITION
Type
ADDITION
Details
was dropwise added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
the reaction mixture was extracted with ether

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C1C(CCC(C1)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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